1-Piperidin-1-ylcyclopentanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

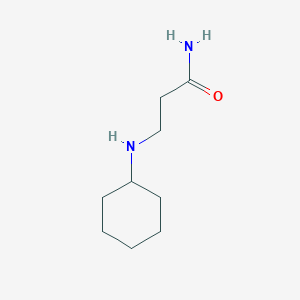

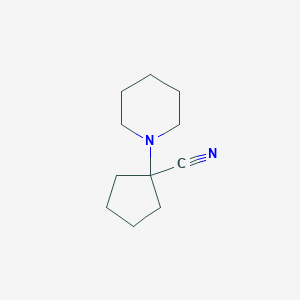

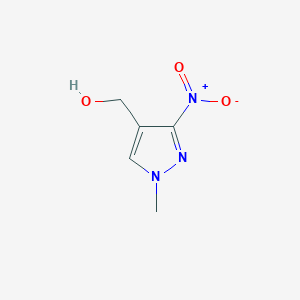

1-Piperidin-1-ylcyclopentanecarbonitrile is a chemical compound with the CAS Number: 22912-32-9 and a molecular weight of 178.28 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2 . This indicates that the molecule consists of 11 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 178.28 .Scientific Research Applications

Synthesis of Biologically Active Compounds

1-Piperidin-1-ylcyclopentanecarbonitrile serves as a key intermediate in the synthesis of complex molecules with potential biological activities. For instance, its derivatives have been explored for their anti-arrhythmic properties. The synthesis process often involves reactions with hydrazonoyl chlorides, leading to the formation of various heterocyclic compounds like 1,3-thiazoles and 1,3,4-thiadiazoles, which demonstrated significant anti-arrhythmic effects (Abdel‐Aziz et al., 2009).

Development of Repellents Against Disease Vectors

The structural modification of piperidine-based compounds has shown promise in developing repellents against disease vectors, such as mosquitoes. Specifically, derivatives of this compound have been evaluated for their effectiveness in repelling blood-feeding arthropods, which play a crucial role in the transmission of diseases. These studies emphasize the compound's utility in public health for controlling disease vectors (Klun et al., 2000).

Chemical Synthesis and Drug Discovery

In the realm of medicinal chemistry, this compound and its derivatives are explored for their potential as pharmaceutical intermediates. These compounds are pivotal in the synthesis of various pharmacologically active molecules. The research underscores the importance of piperidine derivatives in drug development, offering pathways to synthesize novel therapeutic agents with enhanced efficacy and selectivity (Vardanyan, 2018).

Enhancement of Antibiotic Efficacy

Studies have also investigated the role of piperidine derivatives in enhancing the efficacy of antibiotics. For example, piperine, a derivative, has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests that compounds related to this compound could be crucial in overcoming antibiotic resistance (Khan et al., 2006).

Corrosion Inhibition

Research extends into the application of piperidine derivatives in the field of materials science, specifically for the corrosion inhibition of metals. Quantum chemical and molecular dynamic simulation studies of piperidine derivatives have indicated their effectiveness in inhibiting the corrosion of iron. This highlights the compound's potential in industrial applications for protecting metals against corrosion (Kaya et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-piperidin-1-ylcyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSUXKKKPZENV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616863 |

Source

|

| Record name | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22912-32-9 |

Source

|

| Record name | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)